molecular formula C10H9BrO2 B14773984 1-Bromo-4-ethynyl-2,5-dimethoxybenzene

1-Bromo-4-ethynyl-2,5-dimethoxybenzene

Cat. No.: B14773984
M. Wt: 241.08 g/mol
InChI Key: PPWDVDKGIKKWPJ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an ethynyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-ethynyl-2,5-dimethoxybenzene typically involves multiple steps One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ringThe methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethynyl-2,5-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized aromatic compounds .

Scientific Research Applications

1-Bromo-4-ethynyl-2,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethynyl-2,5-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. The methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. These interactions can lead to the formation of different intermediates and products, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-4-ethynylbenzene
  • 1-Ethynyl-2,5-dimethoxybenzene

Uniqueness

1-Bromo-4-ethynyl-2,5-dimethoxybenzene is unique due to the combination of its functional groups. The presence of both a bromine atom and an ethynyl group on the same benzene ring allows for a wide range of chemical reactions and applications. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-bromo-4-ethynyl-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWDVDKGIKKWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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